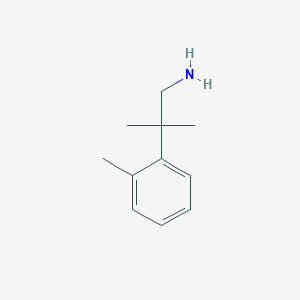

2-Methyl-2-(2-methylphenyl)propan-1-amine

Vue d'ensemble

Description

“2-Methyl-2-(2-methylphenyl)propan-1-amine” is an organic compound with a molecular weight of 163.26 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a four-step synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Physical And Chemical Properties Analysis

“2-Methyl-2-(2-methylphenyl)propan-1-amine” is a liquid at room temperature . Its molecular weight is 163.26 .Applications De Recherche Scientifique

Pharmacology

- Application : MPA functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It has limited popularity as a recreational stimulant .

- Methods : The compound is typically administered orally or nasally .

- Results : It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .

Metabolism

- Application : MPA metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation and deamination are in common .

- Methods : The metabolism involves various enzymes including the cytochrome P450 enzyme CYP2C19 in the liver .

- Results : The end product is likely to be (substituted) thiophene-2-carboxylic acid . It is then excreted in urine .

Synthesis

- Application : There is a four-step synthesis of methiopropamine .

- Methods : The synthesis begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

- Results : The final product is 1-(thiophen-2-yl)-2-methylaminopropane .

2-methyl-2-(3-methylphenyl)propan-1-amine

- Application : This compound is used in chemical research .

- Methods : The specific methods of application or experimental procedures are not provided .

- Results : The results or outcomes obtained are not specified .

2-(2-Methylphenyl)propan-2-amine hydrochloride

- Application : This compound, commonly known as Methamphetamine, is a potent stimulant drug that affects the central nervous system. It is a synthetic drug that has been used for various purposes, including medical treatment and recreational use.

- Methods : The specific methods of application or experimental procedures are not provided.

- Results : The results or outcomes obtained are not specified.

2-Amino-2-methyl-1-propanol

- Application : This compound is used for the preparation of buffer solution and in cosmetics . It is also used in ATR-FTIR spectroscopic investigation of the carbon monoxide absorption characteristics of a series of heterocyclic diamines .

- Methods : The specific methods of application or experimental procedures are not provided .

- Results : This compound, a sterically hindered primary amine, has been studied extensively and is considered as a promising candidate for CO2 capture due to its excellent characteristics, including high absorption capacity, high degradation resistance and low regeneration energy .

2-methyl-2-(3-methylphenyl)propan-1-amine

- Field : Chemical Research

- Application : This compound is used in chemical research .

- Methods : The specific methods of application or experimental procedures are not provided .

- Results : The results or outcomes obtained are not specified .

2-(2-Methylphenyl)propan-2-amine hydrochloride

- Field : Medical and Biological Research

- Application : This compound, commonly known as Methamphetamine, is a potent stimulant drug that affects the central nervous system. It is a synthetic drug that has been used for various purposes, including medical treatment and recreational use.

- Methods : The specific methods of application or experimental procedures are not provided.

- Results : The results or outcomes obtained are not specified.

2-Amino-2-methyl-1-propanol

- Field : Chemical Research

- Application : This compound is used for the preparation of buffer solution and in cosmetics . It is also used in ATR-FTIR spectroscopic investigation of the carbon monoxide absorption characteristics of a series of heterocyclic diamines .

- Methods : The specific methods of application or experimental procedures are not provided .

- Results : This compound, a sterically hindered primary amine, has been studied extensively and is considered as a promising candidate for CO2 capture due to its excellent characteristics, including high absorption capacity, high degradation resistance and low regeneration energy .

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-2-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCFGBYPMIKFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(2-methylphenyl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/structure/B1420773.png)